molecular formula C16H15NO B1396651 N-Benzyl-2-phenylacrylamide CAS No. 132709-17-2

N-Benzyl-2-phenylacrylamide

货号: B1396651
CAS 编号: 132709-17-2
分子量: 237.3 g/mol
InChI 键: LMMWZMJQKSMRJD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Benzyl-2-phenylacrylamide is a useful research compound. Its molecular formula is C16H15NO and its molecular weight is 237.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing N-Benzyl-2-phenylacrylamide, and what are their advantages/limitations?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, acrylation of N-benzylamine derivatives using activated esters (e.g., acid chlorides) under inert atmospheres is a standard approach. Reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) significantly influence yields. Chromatographic purification (e.g., silica gel column chromatography) is typically required to isolate the product .
  • Key Considerations : Monitor reaction progress via TLC or HPLC. Use anhydrous solvents to avoid hydrolysis of intermediates.

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR can confirm the presence of benzyl, phenyl, and acrylamide moieties (e.g., vinyl protons at δ 5.8–6.5 ppm and amide protons at δ 7.5–8.2 ppm).
  • IR : Stretching vibrations for amide C=O (~1650–1700 cm1^{-1}) and N–H (~3300 cm1^{-1}).
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ peak for C16_{16}H15_{15}NO2_2: theoretical 265.1103) .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Methodology : Conduct accelerated stability studies by exposing the compound to light, heat (40–60°C), and humidity (75% RH). Analyze degradation products via LC-MS. Store in airtight, light-resistant containers at –20°C to minimize hydrolysis or oxidation .

Q. What in vitro assays are suitable for evaluating its biological activity (e.g., cytotoxicity)?

  • Methodology : Use cell viability assays (e.g., MTT or resazurin) in cancer cell lines (e.g., HeLa, MCF-7). Prepare stock solutions in DMSO (<0.1% final concentration) to avoid solvent toxicity. Include positive controls (e.g., doxorubicin) and triplicate replicates for statistical validity .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance stereochemical purity in this compound derivatives?

  • Methodology :

  • Catalyst Screening : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) for asymmetric synthesis.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve enantioselectivity.
  • Kinetic Resolution : Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) .

Q. What strategies resolve discrepancies in bioactivity data across different studies?

  • Methodology :

  • Batch Consistency : Verify compound purity (>95% by HPLC) and confirm structural integrity via X-ray crystallography (if crystalline).
  • Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration). Use orthogonal assays (e.g., Western blot for apoptosis markers alongside viability assays) .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodology :

  • Derivatization : Synthesize analogs with substituents on the benzyl or phenyl groups (e.g., electron-withdrawing/-donating groups).
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities toward target proteins (e.g., kinases). Validate predictions with SPR or ITC binding assays .

Q. What advanced analytical methods are required to detect trace impurities in synthesized batches?

  • Methodology :

  • LC-HRMS : Identify impurities at <0.1% levels using a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid).
  • NMR Relaxation Measurements : Detect low-abundance conformers or tautomers .

Q. Methodological Challenges and Solutions

Q. How to address poor solubility in aqueous buffers during biological testing?

  • Solution : Use co-solvents (e.g., cyclodextrins, PEG-400) or formulate as nanoparticles (e.g., liposomal encapsulation). Confirm solubility via dynamic light scattering (DLS) .

Q. What precautions are critical when handling this compound in vivo studies?

  • Protocol :
  • Toxicity Screening : Perform acute toxicity tests in rodents (OECD Guideline 423).
  • Metabolic Stability : Use liver microsomes to assess cytochrome P450-mediated degradation .

属性

CAS 编号

132709-17-2

分子式

C16H15NO

分子量

237.3 g/mol

IUPAC 名称

N-benzyl-2-phenylprop-2-enamide

InChI

InChI=1S/C16H15NO/c1-13(15-10-6-3-7-11-15)16(18)17-12-14-8-4-2-5-9-14/h2-11H,1,12H2,(H,17,18)

InChI 键

LMMWZMJQKSMRJD-UHFFFAOYSA-N

SMILES

C=C(C1=CC=CC=C1)C(=O)NCC2=CC=CC=C2

规范 SMILES

C=C(C1=CC=CC=C1)C(=O)NCC2=CC=CC=C2

产品来源

United States

Synthesis routes and methods

Procedure details

A stirred solution of atropic acid (10.3 g, 69.5 mmol) in dry tetrahydrofuran (100 ml) was treated under nitrogen with N-methylmorpholine (7.7 ml, 70.0 mmol), cooled to -10°, treated dropwise with iso-butylchloroformate (9 ml, 69.4 mmol), treated dropwise with benzylamine (7.6 ml, 69.6 mmol), warmed to room temperature over 1 hour, filtered and evaporated in vacuo to give a yellow oil which was dissolved in ether (100 ml). The solution was washed with 0.1N-HCl (200 ml) , brine (100 ml), 0.1N-NaOH (100 ml) and brine (100 ml) , dried (MgSO4), and evaporated in vacuo to give a yellow liquid. Purification by chromatography (silica; di-iso-propyl ether) gave the product as white crystals (7.3 g), m.p. 84°-86° (from di-iso-propyl ether). (Found: C, 80.8; H, 6.3; N, 5.7. C16H15NO requires C, 81.0; H, 6.4; N, 5.9%.)
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
7.7 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step Two
Quantity
7.6 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。